

The Rising Promise of 3-(Piperidin-1-yl)aniline Derivatives in Therapeutic Development

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Compound of Interest

Compound Name: *3-Piperidin-1-ylaniline*

Cat. No.: *B1353414*

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A Technical Guide for Researchers and Drug Development Professionals

The 3-(piperidin-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide explores the predicted biological activities of novel derivatives based on this core, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways. This document provides a comprehensive overview of recent findings, including detailed experimental protocols, quantitative biological data, and visual representations of associated molecular pathways to aid researchers and scientists in the field of drug discovery and development.

I. Anticancer Activity: Targeting MERTK in Non-Small Cell Lung Cancer

Recent research has identified novel hybrids of pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline as potent inhibitors of the MERTK receptor tyrosine kinase, a key player in the progression of non-small cell lung cancer (NSCLC).^[4] These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Biological Data

The *in vitro* anticancer activity of these novel compounds was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Compound	A549 IC50 (µM)	MCF-7 IC50 (µM)	MDA-MB-231 IC50 (µM)
1K1	-	-	-
1K2	-	0.44	-
1K3	-	-	-
1K4	-	0.89	-
1K5	0.36	0.42	0.80
Cisplatin	-	-	-

Note: Dashes indicate data not provided in the source.[\[4\]](#)

Compound 1K5 emerged as a particularly potent derivative, exhibiting sub-micromolar inhibitory activity against all three tested cell lines.[\[4\]](#) Notably, these compounds were found to be non-toxic towards normal human peripheral blood mononuclear cells (HPBMCs), suggesting a selective anticancer potential.[\[4\]](#)

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)[\[4\]](#)

- **Cell Seeding:** Cancer cell lines (A549, MCF-7, and MDA-MB-231) were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells were treated with various concentrations of the synthesized compounds (1K1-1K5) and the standard drug, cisplatin.
- **Incubation:** The plates were incubated for 48 hours.
- **MTT Addition:** 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

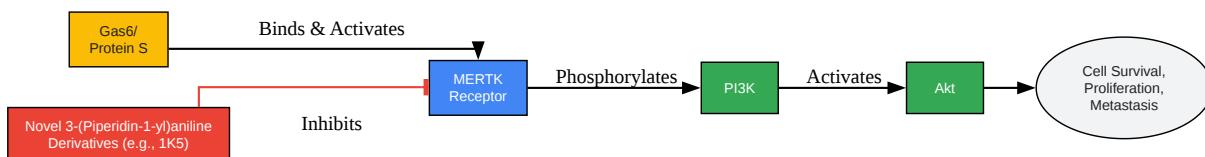
- Formazan Solubilization: The medium was removed, and 100 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was determined by plotting the percentage of viable cells against the compound concentration.

MERTK Inhibition Assay[4]

The inhibitory activity of the synthesized compounds against the MERTK enzyme was assessed using a commercially available MERTK Kinase Assay Kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by MERTK. The luminescence signal is inversely proportional to the amount of ATP remaining, and therefore, a lower signal indicates higher kinase activity. The IC₅₀ values were calculated from the dose-response curves.

MERTK Signaling Pathway

The MER receptor tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of kinases.[4] Its signaling pathway plays a crucial role in various cellular processes, including cell survival, proliferation, and efferocytosis. Dysregulation of MERTK signaling is implicated in the progression of several cancers. The simplified signaling pathway is depicted below.



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MERTK Signaling Pathway and Inhibition.

II. Activity as PI3K δ Inhibitors

Derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been synthesized and evaluated for their potential as Phosphoinositide 3-kinase delta (PI3K δ) inhibitors.^[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.^[5]

Quantitative Biological Data

A series of 5-phenylurea derivatives were synthesized and tested for their cytotoxic activities against the BT-474 breast cancer cell line and their inhibitory activities against PI3K δ .

Compound	Cytotoxicity against BT-474 (IC ₅₀ , μ mol/L)	PI3K δ Inhibition (IC ₅₀ , μ mol/L)
20	1.565	0.286
21	1.311	0.452

Data from a study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.^[5]

Compounds 20 and 21 demonstrated potent anti-proliferative activities and significant inhibition of PI3K δ .^[5]

Experimental Protocols

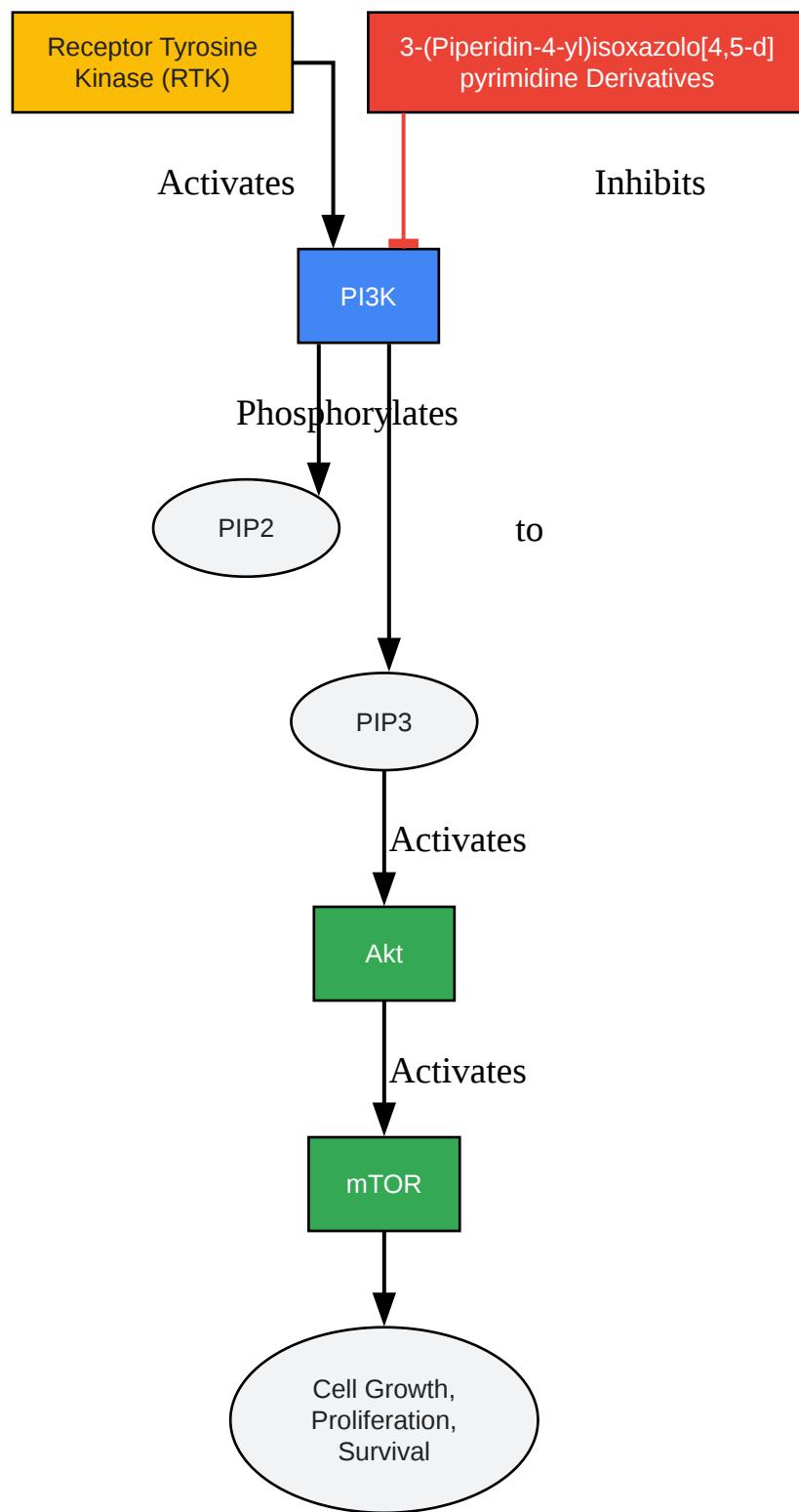
Cytotoxicity Assay (CCK-8)^[5]

- Cell Culture: BT-474 cells were cultured in appropriate media.
- Compound Treatment: Cells were treated with the synthesized compounds at various concentrations.
- CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

- Incubation and Measurement: The plates were incubated, and the absorbance was measured to determine cell viability.
- IC50 Calculation: The IC50 values were calculated using GraphPad Prism 5.[5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and proliferation. The simplified pathway is illustrated below.



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PI3K/Akt/mTOR Signaling Pathway Inhibition.

III. Ligands for Vesicular Acetylcholine Transporter (VAChT)

Aniline derivatives of piperidines have also been investigated as potent ligands for the vesicular acetylcholine transporter (VAChT).^[1] VAChT is responsible for loading acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.

Quantitative Biological Data

A series of heteroaromatic and aniline derivatives of piperidines were synthesized and their in vitro binding affinities for VAChT were determined.

Compound	VAChT (Ki, nM)
19a	0.93 - 18 (racemate)
19e	0.93 - 18 (racemate)
19g	0.93 - 18 (racemate)
19k	0.93 - 18 (racemate)
24a	0.93 - 18 (racemate)
(-)-24b	0.78

Data from a study on heteroaromatic and aniline derivatives of piperidines.^[1]

These compounds displayed high affinity for VAChT and good selectivity over $\sigma 1$ and $\sigma 2$ receptors.^[1]

Experimental Protocols

In Vitro Binding Assay^[1]

- Radioligand: A suitable radioligand for VAChT is used.
- Tissue Preparation: Brain tissue homogenates containing VAChT are prepared.

- Competition Assay: The ability of the test compounds to displace the radioligand from VACHT is measured at various concentrations.
- Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.

Synthesis Workflow

The general synthetic workflow for the preparation of these derivatives often involves multi-step reactions. A simplified representation of a typical synthesis process is shown below.



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General Synthetic Workflow.

IV. Conclusion

Novel derivatives based on the 3-(piperidin-1-yl)aniline scaffold and related structures demonstrate significant potential across various therapeutic areas, with a strong emphasis on oncology. The data presented herein highlights their ability to potently and selectively inhibit key molecular targets such as MERTK and PI3K δ , leading to pronounced anticancer effects *in vitro*. Furthermore, the versatility of the piperidine-aniline core is evident in its application for developing ligands for neurotransmitter transporters like VACHT. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising class of compounds into clinically viable therapeutic agents. Continued exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing their full therapeutic potential.

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